![molecular formula C13H16Cl2N2O B3208361 {3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride CAS No. 1049791-13-0](/img/structure/B3208361.png)
{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride
Overview
Description
“{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride” is a chemical compound with the molecular formula C13H15ClN2O . It has a molecular weight of 250.73 . This compound is also known by its CAS number 1049791-13-0 .
Molecular Structure Analysis
The molecular structure of “{3-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride” consists of a phenyl ring (a six-membered aromatic ring) attached to an ethoxy group (an oxygen atom bonded to two carbon atoms), which is in turn attached to a pyridinyl group (a six-membered aromatic ring containing one nitrogen atom). The amine group (NH2) is attached to the phenyl ring .Scientific Research Applications
Metal Ion Affinities and Fluorescence Properties
- Derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have been studied for their metal ion affinities and fluorescence properties. Enhancements in solubility enabled detailed investigations into binding properties with metal ions like Zn(2+) and Cu(2+), revealing significant shifts in fluorescence emission upon binding (Jian Liang et al., 2009).
Polymer Solar Cells Applications
- Amine-based, alcohol-soluble fullerene derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells, showcasing a moderate power conversion efficiency and hinting at potential applications in nano-structured organic solar cells (Menglan Lv et al., 2014).
Novel Synthesis Methods
- Innovative synthesis methods for 6-substitutedaminopyridin-2(H)-ones have been developed, demonstrating the potential for creating a variety of novel compounds with diverse applications in chemical research (A. K. Patel & N. B. Patel, 2004).
Oxidative Dehydrogenation of Amines
- Studies on the iron(III)-dependent oxidative dehydrogenation of amines have provided insights into reaction intermediates and mechanisms, contributing to the understanding of complex chemical reactions involving amines (J. P. Saucedo-Vázquez et al., 2009).
Deprotonation Studies
- Research on the deprotonation of 2-(pyridyl)phenols and 2-(pyridyl)anilines has expanded knowledge on the reactivity of these compounds, highlighting the importance of such processes in synthetic chemistry (A. Rebstock et al., 2003).
properties
IUPAC Name |
3-(2-pyridin-2-ylethoxy)aniline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;;/h1-6,8,10H,7,9,14H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLXLFGURVREGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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